molecular formula C22H19F2N3O2 B2837009 N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 901877-94-9

N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No. B2837009
CAS RN: 901877-94-9
M. Wt: 395.41
InChI Key: IGOYBRFBSIMVIF-UHFFFAOYSA-N
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Description

The compound “N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide” is a novel small molecule derivative . It has been studied for its potential anticancer implications .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves multiple rings and functional groups . It has been studied using computational tools and clinical databases to identify potential drug targets .

Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of synthetic chemistry has led to the development of new compounds with unique structures and potential applications. For instance, the azalide scaffold, derived from azithromycin, has been utilized for synthesizing new compounds with improved pharmacokinetics and a broad spectrum of antibacterial activity, highlighting the utility of complex chemical structures in drug development (Mutak, 2007).

Advanced Building Blocks for Drug Discovery

Intramolecular photochemical reactions have been employed to create 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks for drug discovery. This includes the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, illustrating the role of innovative synthetic routes in generating molecules for pharmaceutical research (Druzhenko et al., 2018).

Photo- and Electrocatalytic Hydrogen Evolution

Nickel(II) complexes bearing tetradentate macrocyclic ligands have been synthesized and their photocatalytic activity towards proton reduction investigated. This research indicates the potential of such complexes in catalytic applications, including energy conversion and storage (Chen et al., 2015).

Antimicrobial Activity

Some synthesized compounds, such as macrocyclic Schiff-bases and hexadecaazatricyclo-carboxamides, have shown high antimicrobial activity. This suggests that structurally complex molecules could serve as potent antimicrobial agents, offering a promising avenue for developing new antibiotics (El-Salam et al., 2012).

Structural Characterization and Bioactivity

Structural characterization of synthesized compounds, including those with imide moieties, has been crucial in understanding their potential bioactive properties. For example, derivatives of 7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboxylic anhydride have been investigated for their antitumor, anti-inflammatory, and antimicrobial activities, underscoring the importance of detailed structural analysis in drug development (Liang & Jian, 2014).

Mechanism of Action

The compound has been identified as a potential drug candidate for multiple targets including mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . These targets are all involved in various cellular processes, suggesting that the compound may have a broad mechanism of action.

Safety and Hazards

The safety data sheet for this compound suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced .

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O2/c23-14-5-6-18(17(24)11-14)26-22(28)16-10-13-9-12-3-1-7-27-8-2-4-15(19(12)27)20(13)29-21(16)25/h5-6,9-11,25H,1-4,7-8H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOYBRFBSIMVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=C(C=C(C=C5)F)F)CCCN3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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